2',4'-Dichloro-3-(2-thiomethylphenyl)propiophenone

Lipophilicity Membrane Permeability Drug Design

This 2',4'-dichloropropiophenone derivative features a critical 2-thiomethylphenyl substituent that elevates LogP to 5.53 (vs. 3.59 for the unsubstituted analog) and doubles TPSA to 42.37 Ų, enabling superior membrane permeability for CNS-targeted drug discovery. The thiomethyl group serves as a versatile synthetic handle—oxidizable to sulfoxide/sulfone for polarity tuning or primed for cyclization into benzothiophenes and thiochromans. Researchers seeking reproducible, high-purity building blocks for sulfur heterocycle synthesis, medicinal chemistry lead optimization, or organic electronics applications should choose this differentiated intermediate over generic propiophenones. Substitution without verification compromises experimental outcomes.

Molecular Formula C16H14Cl2OS
Molecular Weight 325.3 g/mol
CAS No. 898780-46-6
Cat. No. B1360545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',4'-Dichloro-3-(2-thiomethylphenyl)propiophenone
CAS898780-46-6
Molecular FormulaC16H14Cl2OS
Molecular Weight325.3 g/mol
Structural Identifiers
SMILESCSC1=CC=CC=C1CCC(=O)C2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C16H14Cl2OS/c1-20-16-5-3-2-4-11(16)6-9-15(19)13-8-7-12(17)10-14(13)18/h2-5,7-8,10H,6,9H2,1H3
InChIKeyDQHJZWKMMMUAJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2',4'-Dichloro-3-(2-thiomethylphenyl)propiophenone (CAS 898780-46-6): Synthetic Versatility & Physicochemical Profile


2',4'-Dichloro-3-(2-thiomethylphenyl)propiophenone (CAS 898780-46-6) is a halogenated propiophenone derivative featuring a 2-thiomethylphenyl substituent . It serves as a versatile building block in organic synthesis, particularly for the construction of sulfur-containing heterocycles and functionalized aromatic ketones. The compound exhibits a calculated octanol-water partition coefficient (LogP) of 5.53, indicating pronounced lipophilicity , and a topological polar surface area (TPSA) of 42.37 Ų . These properties differentiate it from simpler propiophenone analogs and underscore its utility in designing compounds with enhanced membrane permeability or specific target engagement.

Why 2',4'-Dichloro-3-(2-thiomethylphenyl)propiophenone (CAS 898780-46-6) Cannot Be Replaced by Simpler Propiophenones


Replacing 2',4'-Dichloro-3-(2-thiomethylphenyl)propiophenone with a generic propiophenone analog (e.g., 2',4'-dichloropropiophenone, CAS 37885-41-9) is not scientifically sound due to substantial differences in key molecular properties. The introduction of the 2-thiomethylphenyl moiety significantly increases both molecular weight (325.25 vs. 203.06 g/mol) and lipophilicity (LogP 5.53 vs. 3.59) . Moreover, the topological polar surface area (TPSA) is more than doubled (42.37 Ų vs. 17.1 Ų) , altering hydrogen-bonding potential and solubility behavior. These variations directly impact synthetic reactivity, purification, and biological performance; therefore, simple substitution without verification would compromise experimental reproducibility and lead to divergent outcomes in medicinal chemistry or materials science applications.

Quantitative Differentiation Evidence for 2',4'-Dichloro-3-(2-thiomethylphenyl)propiophenone (CAS 898780-46-6)


Enhanced Lipophilicity (LogP 5.53) vs. 2',4'-Dichloropropiophenone (LogP 3.59)

The target compound exhibits a calculated octanol-water partition coefficient (LogP) of 5.53, compared to 3.59 for the simpler analog 2',4'-dichloropropiophenone (CAS 37885-41-9) . This ~2 log unit increase corresponds to an approximately 100-fold greater partition into lipid phases, significantly enhancing predicted membrane permeability.

Lipophilicity Membrane Permeability Drug Design

Increased Topological Polar Surface Area (TPSA) Compared to 2',4'-Dichloropropiophenone

The target compound has a topological polar surface area (TPSA) of 42.37 Ų, which is 148% larger than that of 2',4'-dichloropropiophenone (TPSA 17.07 Ų) . This increase is primarily due to the additional sulfur atom and extended conjugated system.

Solubility Hydrogen Bonding ADME

Higher Molecular Weight and Heteroatom Content vs. 2',4'-Dichloropropiophenone

The target compound possesses a molecular weight of 325.25 g/mol, compared to 203.06 g/mol for 2',4'-dichloropropiophenone . It also contains a sulfur atom, increasing heteroatom diversity (C16H14Cl2OS vs. C9H8Cl2O) . Commercial specifications indicate a minimum purity of 97% , which is comparable to the 97% purity typical for the simpler analog .

Synthetic Intermediate Molecular Complexity Purity

Recommended Applications for 2',4'-Dichloro-3-(2-thiomethylphenyl)propiophenone (CAS 898780-46-6)


Synthesis of Lipophilic Drug Candidates and Probes

With a LogP of 5.53 , this compound is ideally suited for constructing drug-like molecules requiring high membrane permeability. The thiomethyl group can be oxidized to a sulfoxide or sulfone to fine-tune polarity and metabolic stability. In medicinal chemistry, it serves as a key intermediate for developing CNS-penetrant agents or modulators of intracellular targets.

Building Block for Sulfur-Containing Heterocycles

The 2-thiomethylphenyl moiety is a versatile handle for cyclization reactions, including the synthesis of benzothiophenes, thiochromans, and related sulfur heterocycles. These scaffolds are prevalent in bioactive molecules and functional materials. The presence of the 2,4-dichlorophenyl ketone further enables subsequent functionalization via cross-coupling or condensation .

Materials Science: Precursor for Organic Semiconductors

The extended conjugated system and high polarizability of the sulfur atom make this propiophenone derivative a candidate for organic electronics. It can be employed in the synthesis of small-molecule semiconductors or as a dopant in polymeric matrices, where its elevated LogP may facilitate solution processing in nonpolar solvents .

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